

# Physical properties of 2-Chloro-6-iodopyrazine (melting point, boiling point)

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## Compound of Interest

Compound Name: 2-Chloro-6-iodopyrazine

Cat. No.: B3024086

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-6-iodopyrazine**

## Introduction

**2-Chloro-6-iodopyrazine**, with the chemical formula  $C_4H_2ClIN_2$ , is a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. As a substituted pyrazine, it serves as a versatile synthetic intermediate for the creation of more complex molecules, particularly in the pharmaceutical industry where the pyrazine scaffold is a key component of many biologically active compounds.<sup>[1]</sup> An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, handling, and application in further chemical reactions.

This guide provides a comprehensive overview of the known physical properties of **2-Chloro-6-iodopyrazine**. It details the standardized experimental protocols for their determination, explains the scientific principles behind these methods, and offers insights into the structural factors influencing these characteristics.

## Section 1: Core Physical Properties

The physical properties of a compound are dictated by its molecular structure, including its molecular weight and the nature of its intermolecular forces. For **2-Chloro-6-iodopyrazine**, the presence of polar carbon-halogen bonds (C-Cl and C-I) and the nitrogen atoms in the pyrazine ring contribute to dipole-dipole interactions, while its relatively high molecular weight (240.43

g/mol) leads to significant London dispersion forces.[2][3] These combined forces influence the temperatures at which the compound transitions between solid, liquid, and gaseous states.

## Data Presentation

The available physical property data for **2-Chloro-6-iodopyrazine** is summarized below. It is important to note that currently available data is based on computational predictions.

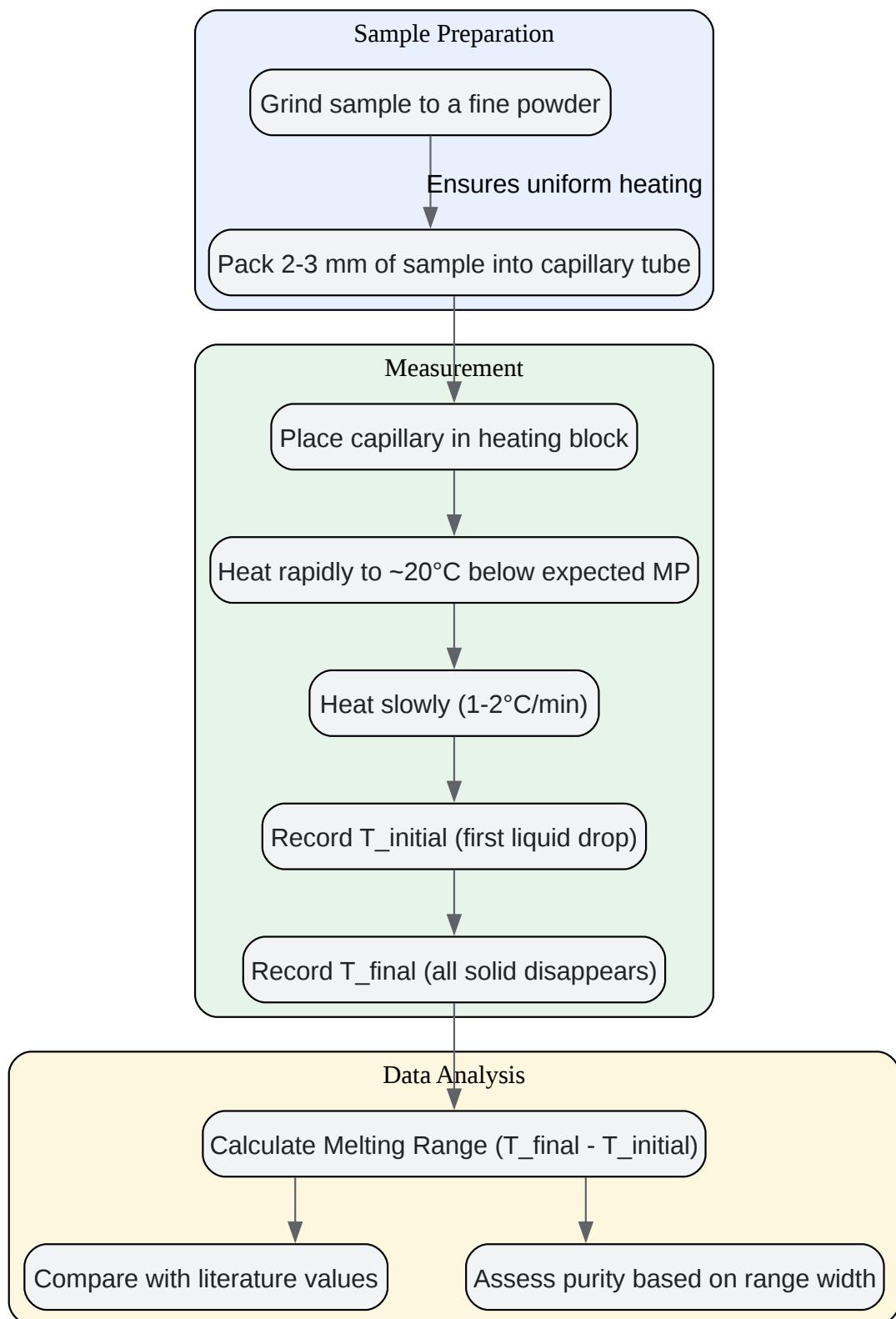
Physical Property	Value	Data Type	Source
Molecular Formula	C <sub>4</sub> H <sub>2</sub> ClIN <sub>2</sub>	-	[2]
Molecular Weight	240.43 g/mol	-	[2]
Melting Point	Not Reported	-	N/A
Boiling Point	252.6 ± 35.0 °C	Predicted	[2]
Density	2.187 ± 0.06 g/cm <sup>3</sup>	Predicted	[2]

As of the latest literature review, an experimentally determined melting point for **2-Chloro-6-iodopyrazine** has not been reported. The subsequent sections provide a detailed methodology for its empirical determination.

## Section 2: Experimental Determination of Melting Point

The melting point is a critical physical property used to identify a compound and assess its purity.[4] A pure crystalline solid typically exhibits a sharp melting point, melting over a narrow range of 1-2°C.[5] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5][6]

### Workflow for Melting Point Determination

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Caption: Workflow for determining the melting point of a crystalline solid.

## Experimental Protocol: Capillary Method

This protocol describes the use of a standard melting point apparatus, such as a Mel-Temp or a similar device with a heated metal block.

### Materials:

- **2-Chloro-6-iodopyrazine** (crystalline solid)
- Melting point capillary tubes (sealed at one end)
- Mortar and pestle (optional, for large crystals)
- Melting point apparatus
- Spatula

### Procedure:

- **Sample Preparation:** Place a small amount of dry **2-Chloro-6-iodopyrazine** on a clean, dry surface like a watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle or the flat end of a spatula.<sup>[7]</sup> This ensures uniform packing and heat transfer.
- **Packing the Capillary Tube:** Press the open end of a capillary tube into the powder. A small amount of the sample will be forced into the tube.
- Invert the tube and tap its sealed end gently on a hard surface to cause the powder to fall to the bottom.<sup>[7]</sup> Repeat until the sample is packed to a height of 2-3 mm. An excessive amount of sample can lead to errors in the observed melting range.<sup>[4]</sup>
- **Apparatus Setup:** Place the packed capillary tube into one of the sample slots in the heating block of the melting point apparatus.<sup>[4]</sup>
- **Approximate Determination (Optional but Recommended):** If the melting point is completely unknown, perform a rapid determination by heating at a rate of 10-20°C per minute.<sup>[7]</sup> This provides a rough estimate and saves time. Allow the apparatus to cool significantly before proceeding.

- Accurate Determination: Set the apparatus to heat rapidly to a temperature approximately 20°C below the estimated melting point.
- Slow Heating: Once this temperature is reached, decrease the heating rate to 1-2°C per minute.[7] Slow heating is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
- Observation and Recording:
  - Observe the sample closely through the eyepiece.
  - Record the temperature ( $T_1$ ) at which the first drop of liquid appears.[4]
  - Record the temperature ( $T_2$ ) at which the last crystal melts and the entire sample becomes a clear liquid.[4]
- Reporting: The melting point is reported as the range from  $T_1$  to  $T_2$ . For a pure compound, this range should be narrow.

## Section 3: Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] Like the melting point, it is a key indicator of a substance's identity and purity. Since the boiling point is pressure-dependent, it is standard practice to record the atmospheric pressure at which the measurement is taken.[9]

## Experimental Protocol: Siwoloboff Method (Small-Scale Capillary Method)

This method is ideal for determining the boiling point of small quantities of liquid, which is often the case with newly synthesized research compounds. It typically utilizes a Thiele tube or a similar heating bath setup.[10][11]

Materials:

- **2-Chloro-6-iodopyrazine** (if liquid at room temperature, or melted)

- Small test tube (fusion tube)
- Melting point capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Thiele tube with mineral oil, or a beaker on a hot plate)
- Stand and clamp

Procedure:

- Sample Preparation: Add a small amount (a few milliliters) of liquid **2-Chloro-6-iodopyrazine** into the fusion tube.[11]
- Capillary Insertion: Take a melting point capillary tube and place it inside the fusion tube with its open end submerged in the liquid and the sealed end pointing upwards.[10][11]
- Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer's bulb.
- Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube) so that the heat is distributed uniformly.[8]
- Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly exit as bubbles.
- Observation: As the temperature approaches the boiling point, the vapor pressure of the liquid will increase, forcing vapor into the capillary. This will result in a rapid and continuous stream of bubbles emerging from the capillary's open end.[10]
- Recording the Boiling Point: Note the temperature at which this rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.
- The stream of bubbles will slow down and stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this exact moment is the boiling point of the liquid. [12] Record this temperature.

## Causality in the Boiling Point Protocol

- Inverted Capillary: The sealed capillary acts as a miniature manometer, trapping the vapor of the substance.
- Rapid Bubble Stream: This indicates that the vapor pressure of the liquid has overcome the external pressure, and the liquid is boiling at the surface in contact with the trapped vapor.
- Liquid Re-entry: As the apparatus cools, the vapor pressure drops. The point at which the external pressure is just greater than the vapor pressure, causing the liquid to be pushed back into the capillary, marks the precise equilibrium point, which is the definition of the boiling point.[12]

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